molecular formula C17H14N4O6S2 B2518664 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 1005297-45-9

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2518664
CAS No.: 1005297-45-9
M. Wt: 434.44
InChI Key: QYXPSOVZLMCFHZ-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a chemical compound that has garnered attention due to its potential applications in various scientific fields This compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl ring, which is further substituted with a nitrobenzenesulfonamide group

Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a cross-coupling reaction, such as Suzuki or Heck coupling.

    Nitration and Sulfonation: The final steps involve nitration and sulfonation of the phenyl ring to introduce the nitrobenzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed to convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide
  • N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Uniqueness

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a nitrobenzenesulfonamide group sets it apart from other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXPSOVZLMCFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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